

Synthesis of Relugolix: A Detailed Application Note Utilizing 3-Amino-6-methoxypyridazine

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Compound of Interest

Compound Name: 3-Amino-6-methoxypyridazine

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This application note provides a comprehensive overview and detailed protocols for the synthesis of Relugolix, a potent oral gonadotropin-releasing hormone (GnRH) receptor antagonist. The synthesis routes highlighted herein utilize **3-Amino-6-methoxypyridazine** as a key building block in the construction of the final thieno[2,3-d]pyrimidine-2,4-dione core of Relugolix.

Introduction

Relugolix is an approved therapeutic agent for the treatment of advanced prostate cancer, uterine fibroids, and endometriosis.^{[1][2]} Its mechanism of action involves competitively blocking GnRH receptors in the anterior pituitary gland.^{[3][4][5]} This blockade prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a significant reduction in downstream testosterone and estrogen production.^{[3][4][5]} The synthesis of this complex molecule involves several key steps, with the incorporation of the pyridazine moiety via **3-Amino-6-methoxypyridazine** being a critical transformation.

Synthetic Strategy Overview

The synthesis of Relugolix can be approached through various routes, with a common strategy involving the construction of a substituted thiophene precursor, followed by the formation of the pyrimidinedione ring system, and subsequent coupling with key sidechains. A pivotal step in many reported syntheses is the amide coupling of a thiophene carboxylic acid derivative with **3-**

Amino-6-methoxypyridazine, followed by a base-mediated intramolecular cyclization to form the thieno[2,3-d]pyrimidine core.

Key Reactions and Experimental Protocols

This section details the experimental protocols for the key steps in the synthesis of Relugolix involving **3-Amino-6-methoxypyridazine**.

Protocol 1: Amide Coupling of Thiophene Carboxylic Acid with 3-Amino-6-methoxypyridazine

This protocol describes the formation of the amide bond between a functionalized thiophene carboxylic acid intermediate and **3-Amino-6-methoxypyridazine**.

Materials:

- Substituted thiophene carboxylic acid (e.g., 2-((2,6-difluorobenzyl)(ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylic acid) (1 equivalent)
- 3-Amino-6-methoxypyridazine** (1.0-1.7 equivalents)
- Coupling agent (e.g., Propylphosphonic anhydride (T3P), 1,1'-Carbonyldiimidazole (CDI)) (1.6-2.5 equivalents)
- Organic solvent (e.g., Ethyl acetate, Acetonitrile)
- Base (optional, e.g., Triethylamine)

Procedure:

- To a solution of the substituted thiophene carboxylic acid in the chosen organic solvent, add the coupling agent at a controlled temperature (e.g., below 35°C).
- Add **3-Amino-6-methoxypyridazine** to the reaction mixture.
- If necessary, add a base such as triethylamine.

- Stir the reaction mixture at a specified temperature (e.g., 35-40°C) for a designated time (e.g., 4 hours), monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
- Upon completion, the reaction is quenched, for example, by the addition of water.
- The product is then extracted into an organic solvent (e.g., ethyl acetate).
- The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude amide product, which may be used in the next step without further purification or purified by crystallization.

Protocol 2: Intramolecular Cyclization to form the Thieno[2,3-d]pyrimidine Core

This protocol outlines the base-catalyzed intramolecular cyclization of the amide intermediate to form the core structure of Relugolix.

Materials:

- Amide intermediate from Protocol 1 (1 equivalent)
- Base (e.g., Sodium methoxide (NaOMe), Sodium ethoxide, DBU) (0.2-2.0 equivalents)
- Solvent (e.g., Methanol (MeOH), Ethanol)

Procedure:

- Suspend or dissolve the amide intermediate in the chosen solvent.
- Add the base to the reaction mixture.
- Heat the reaction mixture to a specific temperature (e.g., 60°C) and stir for the required duration (e.g., 6 hours), monitoring the reaction by HPLC.
- After the reaction is complete, cool the mixture and adjust the pH to 5-6 with an acid (e.g., 1N HCl).

- The product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.
- The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., tetrahydrofuran or a mixture of acetonitrile and methanol) to afford the purified thieno[2,3-d]pyrimidine product.[3]

Quantitative Data Summary

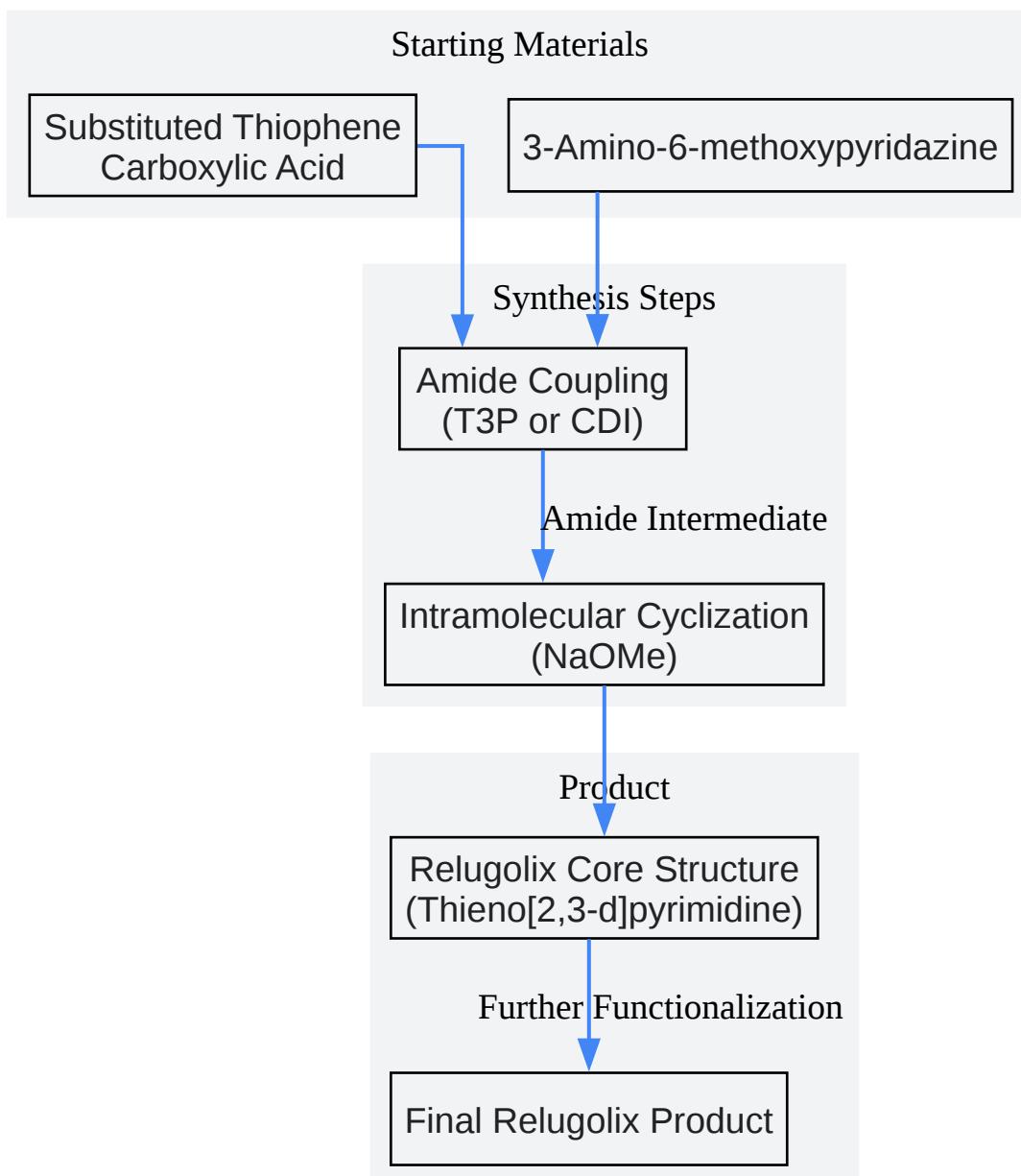
The following table summarizes the quantitative data for key steps in the synthesis of Relugolix, as reported in various sources.

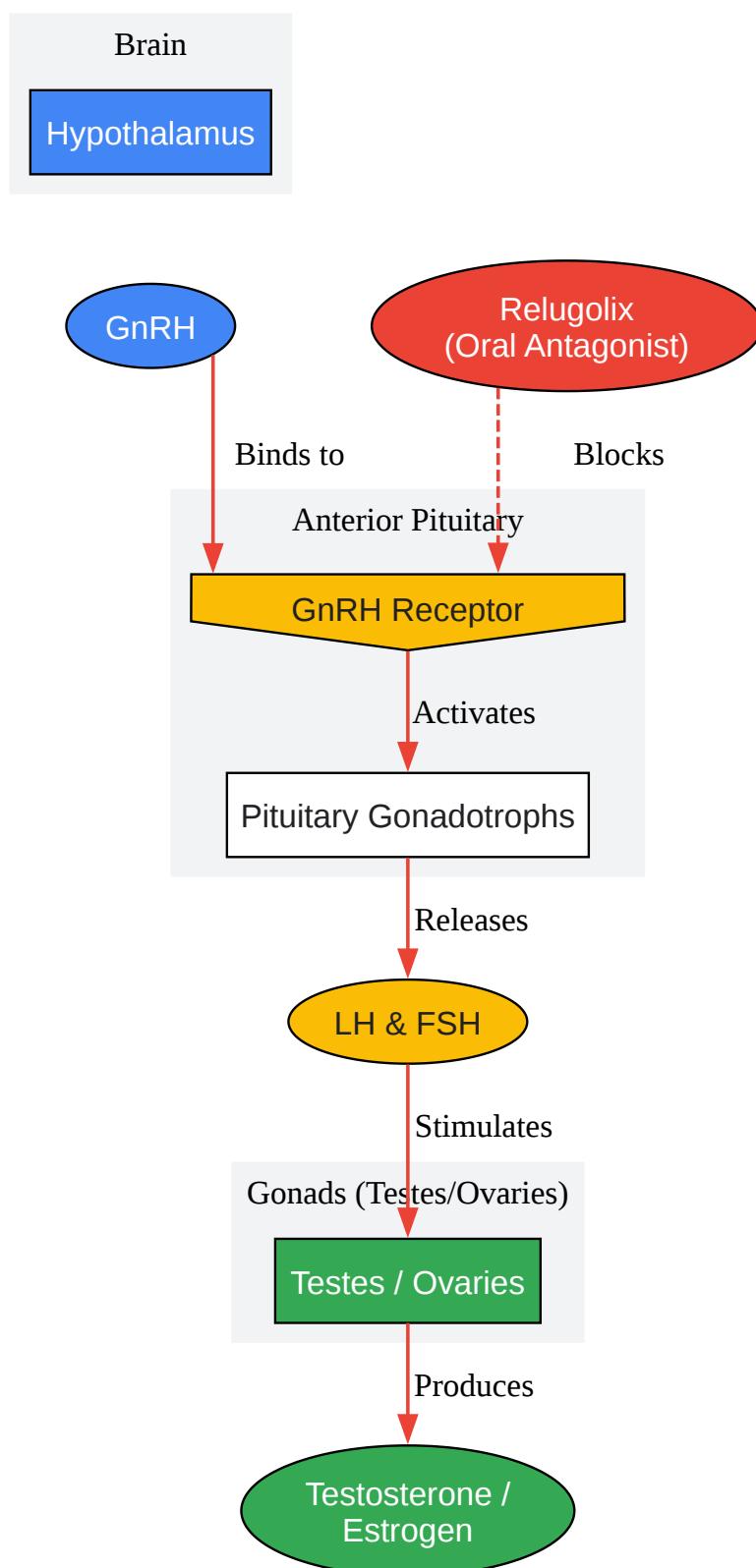
Step	Reactants	Reagents and Conditions	Yield (%)	Purity (%) (Method)	Reference
Amide Coupling	2-((2,6-difluorobenzyl) (ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-5-(4-(3-methoxyureido)phenyl)thiophene-3-carboxylic acid, 3-Amino-6-methoxypyridazine	T3P, Ethyl acetate, 35-40°C, 4 hours	90.9	98.7 (HPLC)	[6]
Cyclization	2-((2,6-difluorobenzyl) (ethoxycarbonyl)amino)-4-((dimethylamino)methyl)-3-((6-methoxypyridazin-3-yl)carbamoyl)-5-(4-(3-methoxyureido)phenyl)thiophenylethyl-2-carbamate	30% Sodium methoxide in Methanol, 60°C, 6 hours	84.9	99.9 (HPLC)	[6]

Alternative Cyclization	Amide precursor	Sodium methoxide in Methanol	26	Not specified	[7]
Final Product Purification	Crude Relugolix	Recrystallization from Acetonitrile/M ethanol	80	>99.0 (HPLC)	[3]

Visualizations

Experimental Workflow





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